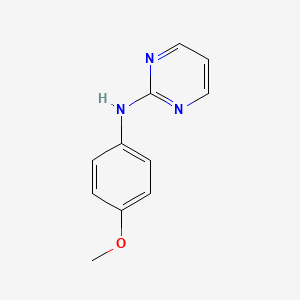
4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride is a chemical compound with the molecular formula C13H19BrClNO and a molecular weight of 320.65 g/mol . It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of a bromine atom and a methoxy group attached to a benzyl group, which is further connected to the piperidine ring.
Méthodes De Préparation
The synthesis of 4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, 5-methoxybenzyl alcohol, undergoes bromination to introduce the bromine atom at the 2-position.
Formation of Benzyl Bromide: The brominated product is then converted to 2-bromo-5-methoxybenzyl bromide.
Nucleophilic Substitution: The benzyl bromide reacts with piperidine under nucleophilic substitution conditions to form 4-(2-Bromo-5-methoxybenzyl)piperidine.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt.
Analyse Des Réactions Chimiques
4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the piperidine ring.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Applications De Recherche Scientifique
4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain neurotransmitters.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways by interacting with receptors, enzymes, or ion channels, leading to specific physiological effects .
Comparaison Avec Des Composés Similaires
4-(2-Bromo-5-methoxybenzyl)piperidine hydrochloride can be compared with other similar compounds, such as:
4-Bromopiperidine: A simpler derivative with a bromine atom directly attached to the piperidine ring.
4-(2-Bromo-5-methoxybenzylidene)piperidine hydrochloride: A structurally similar compound with a benzylidene group instead of a benzyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H19BrClNO |
|---|---|
Poids moléculaire |
320.65 g/mol |
Nom IUPAC |
4-[(2-bromo-5-methoxyphenyl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H18BrNO.ClH/c1-16-12-2-3-13(14)11(9-12)8-10-4-6-15-7-5-10;/h2-3,9-10,15H,4-8H2,1H3;1H |
Clé InChI |
QAGMPCFDSJXEIH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)Br)CC2CCNCC2.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 6-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate](/img/structure/B8513527.png)




![trans 2-Isopropyl-[1,3]dioxan-5-ylamine](/img/structure/B8513576.png)
![2-chloro-4-iodo-N-methylfuro[2,3-c]pyridin-7-amine](/img/structure/B8513584.png)

![[3-(2-nitroethenyl)phenyl] acetate](/img/structure/B8513594.png)



![Ethyl 2-[4-(2-bromoethyl)phenoxy]-2-methylpropanoate](/img/structure/B8513628.png)

